4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
Description
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethoxy linker, and a benzenesulfonamide moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Properties
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-16(2)23-30(27,28)18-9-7-17(8-10-18)29-15-21(26)25-13-11-24(12-14-25)20-6-4-3-5-19(20)22/h3-10,16,23H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACRZLCFANRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Introduction of the Oxoethoxy Linker: The next step involves the reaction of the piperazine derivative with an appropriate oxoethoxy compound, such as ethyl chloroacetate, under basic conditions to form the oxoethoxy-linked intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Chemical Biology: The compound is employed in chemical biology to investigate cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
- 4-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
- 4-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide lies in its fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
